N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide -

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Catalog Number: EVT-4190444
CAS Number:
Molecular Formula: C19H20F2N4O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) []

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. [] It was investigated for the treatment of severe asthma. []
  • Relevance: This compound, like N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, contains a tert-butyl substituted pyrazole moiety. [] The presence of this shared structural feature suggests potential similarities in their binding affinities or biological activities.

2. (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561) []

  • Compound Description: Similar in structure to BI 894416, BI 1342561 is also a potent and selective SYK inhibitor studied for the treatment of severe asthma. []
  • Relevance: BI 1342561 shares the tert-butyl substituted pyrazole moiety with N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. [] This structural similarity, as in the case of BI 894416, suggests potential overlaps in their biological profiles or binding properties.

3. 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid []

  • Compound Description: This compound is an investigational corrector for the treatment of cystic fibrosis caused by the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). []
  • Relevance: Although structurally distinct from N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, this compound is relevant as it highlights the therapeutic potential of targeting CFTR for cystic fibrosis treatment. [] Further exploration of the structure-activity relationship of N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide could reveal potential applications in cystic fibrosis.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) ([6])

  • Compound Description: This compound, like the previous example, is another investigational corrector for treating cystic fibrosis caused by the ∆F508 mutation in CFTR. []
  • Relevance: Although structurally different from N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, this compound reinforces the potential of CFTR modulation as a therapeutic strategy for cystic fibrosis. []

5. N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor) []

  • Compound Description: Ivacaftor is an approved potentiator drug used to improve the function of the chloride channel in CFTR. [] It is used in the treatment of cystic fibrosis. []
  • Relevance: While not structurally identical to N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, Ivacaftor's mechanism of action as a CFTR potentiator suggests that exploring the target compound's potential interaction with CFTR may be of interest. []

Properties

Product Name

N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Molecular Formula

C19H20F2N4O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C19H20F2N4O3/c1-19(2,3)15-7-11(24-25-15)8-22-18(26)13-9-28-16(23-13)10-27-14-6-4-5-12(20)17(14)21/h4-7,9H,8,10H2,1-3H3,(H,22,26)(H,24,25)

InChI Key

IAIBGHRXGVMULI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CNC(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.